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Abstract
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α

Converting Enzyme (TACE), is a pivotal cell-surface sheddase that regulates a vast array of

physiological and pathological processes. By cleaving the ectodomains of over 80

transmembrane proteins, ADAM17 releases soluble signaling molecules, including cytokines

like TNF-α, ligands for the Epidermal Growth Factor Receptor (EGFR), and cytokine receptors

such as IL-6R.[1][2][3] Its dysregulation is implicated in numerous diseases, including

inflammatory disorders, cancer, and cardiovascular conditions, making it a prime therapeutic

target.[2][4] Understanding the precise molecular mechanisms that govern how ADAM17

recognizes and cleaves its specific substrates is critical for the development of selective and

effective inhibitors. This guide provides an in-depth examination of the structural determinants

of ADAM17 substrate recognition, detailing the roles of its multiple domains, the influence of

regulatory cofactors, and the key features of its substrates.

The Multi-Domain Architecture of ADAM17
ADAM17 is a type I transmembrane protein comprising several distinct domains, each

contributing to its function, from catalysis to substrate interaction and regulation.[3][5] The

mature, active form of the enzyme is approximately 80 kDa, arising from the proteolytic removal

of its N-terminal prodomain.[3]
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Prodomain (PD): This N-terminal domain maintains the enzyme in an inactive, or latent,

state. It contains a "cysteine-switch" motif that coordinates with the catalytic zinc ion,

effectively blocking the active site.[3][6] The prodomain is crucial for the proper folding and

trafficking of ADAM17 from the endoplasmic reticulum (ER) to the Golgi apparatus, where it

is cleaved by furin-like proprotein convertases to activate the enzyme.[3][7]

Metalloprotease Domain (MD): This is the catalytic heart of ADAM17. It features the

conserved zinc-binding motif HExGHxxGxxHD, characteristic of the metzincin superfamily,

where three histidine residues coordinate a catalytic Zn²⁺ ion.[3][8] The active site cleft is

where the hydrolysis of the substrate's peptide bond occurs.

Disintegrin Domain (DD): While in some ADAM family members this domain mediates

interactions with integrins, in ADAM17 its primary role is thought to be structural, providing a

scaffold that correctly positions the catalytic domain relative to the cell membrane.[3][8]

Membrane-Proximal Domain (MPD): This region, which includes a cysteine-rich domain and

an EGF-like domain, is critical for substrate recognition and is considered a key "exosite"—a

secondary binding site outside the catalytic cleft.[6][9] The MPD is involved in substrate

specificity and plays a role in the dimerization of ADAM17.[9] A positively charged motif

within the MPD interacts with phosphatidylserine in the cell membrane, influencing the

enzyme's conformation and activation state.[3][10]

Transmembrane Domain (TMD): This single-pass alpha-helix anchors ADAM17 in the cell

membrane. The TMD is not merely a passive anchor; it is essential for the rapid activation of

ADAM17 in response to physiological stimuli and interacts directly with regulatory iRhom

proteins.[11][12]

Cytoplasmic Domain (CD): The C-terminal cytoplasmic tail contains motifs for signaling

interactions, including phosphorylation sites for kinases like Protein Kinase C (PKC) and

Mitogen-Activated Protein Kinases (MAPKs), which regulate ADAM17 activity and trafficking.

[3][13]
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Caption: Domain organization of the ADAM17 protein.

Regulation of ADAM17 Activity and Maturation
The journey of ADAM17 from an inactive zymogen to a functional sheddase at the cell surface

is a tightly regulated multi-step process, critically dependent on the inactive Rhomboid proteins

(iRhoms).

ER Trafficking: In the endoplasmic reticulum, newly synthesized, inactive pro-ADAM17 binds

to iRhom1 or iRhom2. This interaction is essential for the sheddase to exit the ER and traffic

to the Golgi apparatus.[2][7]

Maturation in the Golgi: Within the Golgi, furin-like proprotein convertases cleave off the

inhibitory prodomain, generating the mature, catalytically competent form of ADAM17.[3][7]

Transport to Cell Surface: The mature ADAM17/iRhom complex is then transported to the

cell surface.

Activation: At the cell surface, various signaling pathways can trigger a rapid and reversible

conformational change in ADAM17, exposing its catalytic site to substrates.[11] This
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activation can be mediated by phosphorylation of the cytoplasmic tail by kinases such as

PKC and MAPKs.[14]
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Caption: ADAM17 maturation and trafficking pathway.
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The Structural Basis of Substrate Recognition
Substrate recognition by ADAM17 is a multi-faceted process that extends beyond a simple

consensus cleavage sequence. It involves a combination of active site specificity, exosite

interactions, and substrate topology.

Active Site Specificity
While ADAMs are not considered highly specific, peptide library studies have revealed distinct

preferences around the scissile bond (the bond to be cleaved). The substrate sequence is

typically denoted with positions P3-P2-P1 ↓ P1'-P2'-P3', where the arrow indicates the

cleavage site. For ADAM17, a key determinant is the P1' position, which shows a strong

preference for smaller aliphatic residues, particularly Valine.[15][16] This contrasts with its

closest homolog, ADAM10, which can accommodate larger aromatic residues at this position,

providing a basis for substrate discrimination.[15]

The Crucial Role of Exosites
Non-catalytic domains, particularly the MPD and cysteine-rich domain, function as exosites that

are critical for binding substrates and determining specificity.[17][18] This is supported by the

fact that some monoclonal antibodies can inhibit ADAM17 by binding to these exosites, thereby

blocking substrate access to the catalytic cleft.[13] Furthermore, the development of small

molecule inhibitors that target exosites can achieve not only isoform selectivity (ADAM17 vs.

other ADAMs) but also substrate-selective inhibition, highlighting the importance of these

domains in recognizing the overall topology of a substrate protein.[19]

Substrate Conformation and Juxtamembrane Location
ADAM17 activity is influenced by the secondary structure of its substrates. Studies using TNF-

α-derived peptides have shown that ADAM17 has significantly decreased activity against

substrates constrained in an α-helical conformation, suggesting a preference for more flexible

or disordered regions.[17]

Most ADAM17 substrates are cleaved at a site in their juxtamembrane region, typically a fixed

distance from the cell membrane.[1][20] This suggests a "molecular ruler" mechanism where

the rigid structure of the enzyme holds the catalytic domain at an optimal distance from the

membrane to engage with the cleavage sites of its substrates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2774824/
https://pubs.acs.org/doi/abs/10.1021/pr401135u
https://pmc.ncbi.nlm.nih.gov/articles/PMC2774824/
https://pdfs.semanticscholar.org/3ac1/2c4f3f1a2b5d2e185fc82a410338314f6828.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://weizmann.elsevierpure.com/en/publications/the-functional-maturation-of-a-disintegrin-and-metalloproteinase-/
https://pdfs.semanticscholar.org/3ac1/2c4f3f1a2b5d2e185fc82a410338314f6828.pdf
https://www.mdpi.com/2077-0383/10/15/3373
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841225/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regulation by iRhoms
iRhoms not only regulate ADAM17 trafficking but also directly influence its substrate selectivity.

The functional properties of the ADAM17/iRhom1 and ADAM17/iRhom2 complexes differ. For

instance, stimulated shedding of most known substrates is supported by iRhom2, whereas

iRhom1 supports the cleavage of only a few, such as TGF-α.[21][22] This selectivity is

determined, in part, by specific transmembrane domains within the iRhoms that interact with

both ADAM17 and the substrate, controlling the accessibility of the cleavage site.[21]

Signaling Pathways
ADAM17-mediated shedding is a key activation step for multiple signaling pathways. A

canonical example is the TNF-α pathway.

Stimulus: A cell receives a pro-inflammatory stimulus (e.g., LPS).

Kinase Activation: This leads to the activation of intracellular kinases like MAPKs.

ADAM17 Activation: Activated kinases phosphorylate the cytoplasmic tail of ADAM17,

triggering a conformational change that activates the sheddase.

TNF-α Shedding: Active ADAM17 cleaves membrane-bound pro-TNF-α.

Receptor Binding: The released soluble TNF-α (sTNF-α) is now free to bind to its receptors

(TNFR1/TNFR2) on the same or neighboring cells.

Downstream Signaling: TNF receptor binding initiates downstream signaling cascades, such

as the NF-κB pathway, leading to the transcription of inflammatory genes.
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Caption: ADAM17-mediated shedding of TNF-α and downstream signaling.

Quantitative Data
The interaction between ADAM17 and its substrates or inhibitors can be quantified through

various biophysical and biochemical methods.

Table 1: Kinetic and Affinity Parameters
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Ligand/Sub
strate

ADAM17
Construct

Method Parameter Value Reference

FRET

Substrate

(Generic)

HEK Cell

Lysate
FRET Assay KM 2.51 ± 0.3 µM [11][21]

FRET

Substrate

(Generic)

HEK Cell

Lysate
FRET Assay kcat

17.07 ± 3.1

s⁻¹
[11][21]

FRET

Substrate

(Generic)

HEK Cell

Lysate
FRET Assay kcat/KM

6.8 x 10⁶

M⁻¹s⁻¹
[11][21]

TNFα-based

Substrate

(non-

glycosylated)

Mammalian-

expressed
FRET Assay KM 12 ± 3 µM [23]

TNFα-based

Substrate

(non-

glycosylated)

Mammalian-

expressed
FRET Assay kcat 2.6 ± 0.1 s⁻¹ [23]

TNFα-based

Substrate

(glycosylated)

Mammalian-

expressed
FRET Assay KM 8.5 ± 1.3 µM [23]

TNFα-based

Substrate

(glycosylated)

Mammalian-

expressed
FRET Assay kcat 0.8 ± 0.1 s⁻¹ [23]

TAPI-2

(Inhibitor)

Insect-

expressed
FRET Assay Kᵢ 31 ± 1.4 nM [22]

Monoclonal

Ab (D1(A12))
Recombinant ELISA Kd 4.7 nM [13]

Monoclonal

Ab

(MEDI3622)

Recombinant Not Specified Kd
39 pM

(human)
[13]
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TIMP3

(Endogenous

Inhibitor)

Recombinant Not Specified Kᵢ 3.61 nM [13]

Table 2: Structural Data from Protein Data Bank (PDB)
PDB ID Description Method Resolution (Å) Reference

8SNL

Cryo-EM

structure of

ADAM17/iRhom2

complex

Cryo-EM 3.10 [9][13]

8SNM

Cryo-EM

structure of

prodomain/matur

e

ADAM17/iRhom2

Cryo-EM 3.30 [9][13]

8SNN

Cryo-EM

structure of

mature

ADAM17/iRhom2

(linker fusion)

Cryo-EM 3.30 [9][13]

1BKC

Crystal structure

of the catalytic

domain of human

TACE

X-ray Diffraction 2.00 [13]

Key Experimental Methodologies
The structural and functional characterization of ADAM17-substrate interactions relies on a

suite of advanced biochemical and biophysical techniques.

Förster Resonance Energy Transfer (FRET)-Based
Cleavage Assays
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This is a primary method for measuring the kinetic parameters of ADAM17 activity in vitro.

Principle: A synthetic peptide substrate is designed based on a known cleavage site. A

fluorescent donor molecule is placed on one side of the scissile bond and a quencher

molecule on the other. In the intact peptide, the quencher suppresses the donor's

fluorescence via FRET. Upon cleavage by ADAM17, the donor and quencher are separated,

resulting in an increase in fluorescence that is proportional to enzyme activity.

Methodology:

Reagent Preparation: Recombinant active ADAM17 is purified. A FRET peptide substrate

is synthesized. Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5)

is prepared.[24]

Assay Execution: Serial dilutions of the substrate are added to a microplate. The reaction

is initiated by adding a fixed concentration of ADAM17.

Data Acquisition: Fluorescence is measured over time in a microplate reader. The initial

velocity (V₀) is calculated from the linear phase of the fluorescence increase.

Analysis: V₀ is plotted against substrate concentration, and the data are fitted to the

Michaelis-Menten equation to determine KM and Vmax. For inhibitors, the assay is

repeated with fixed substrate and varying inhibitor concentrations to determine IC₅₀ or Kᵢ

values.[24][25]
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Caption: Generalized workflow for a FRET-based enzyme kinetics assay.

Surface Plasmon Resonance (SPR)
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SPR is a label-free technique used to measure the real-time binding kinetics and affinity

between two molecules.

Principle: A ligand (e.g., the ADAM17 ectodomain) is immobilized on a gold-coated sensor

chip. An analyte (e.g., a substrate protein or monoclonal antibody) is flowed over the surface.

Binding changes the refractive index at the surface, which is detected as a shift in the

resonance angle of reflected light. The response is proportional to the mass bound.

Methodology:

Ligand Immobilization: Purified ADAM17 ectodomain is covalently coupled to a sensor

chip (e.g., a CM5 chip via amine coupling).[26][27]

Analyte Injection: A series of concentrations of the analyte (substrate) are injected over the

ligand-coated surface and a reference surface.

Data Acquisition: The binding (association phase) and unbinding (dissociation phase) are

monitored in real-time as a sensorgram (Response Units vs. Time).

Regeneration: A specific buffer is injected to strip the bound analyte from the ligand,

preparing the surface for the next cycle.

Analysis: The resulting sensorgrams are fitted to kinetic models (e.g., 1:1 Langmuir

binding) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and

the equilibrium dissociation constant (Kd = kd/kₐ).[28]

Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in revealing the high-resolution structure of the

ADAM17/iRhom2 complex.

Principle: Purified protein complexes are rapidly frozen in a thin layer of vitreous (non-

crystalline) ice. A transmission electron microscope is used to image thousands of individual,

randomly oriented particles. Computational software is then used to classify the 2D images

and reconstruct a 3D model of the protein.

Methodology:
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Sample Preparation: The ADAM17/iRhom2 complex is expressed and purified to high

homogeneity, often in the presence of detergents to maintain solubility.[8]

Grid Vitrification: A small volume (3-4 µL) of the purified complex is applied to an EM grid.

The grid is blotted to create a thin film and then plunge-frozen in liquid ethane.[29][30]

Data Collection: The vitrified grids are imaged in a cryogenic transmission electron

microscope equipped with a direct electron detector. Thousands of micrographs are

automatically collected.[31]

Image Processing: Individual particle images are picked, aligned, and classified. 2D class

averages are generated, and a final 3D reconstruction is calculated and refined to the

highest possible resolution.[32]

X-ray Crystallography
This technique provides atomic-resolution details of individual protein domains, such as the

ADAM17 catalytic domain.

Principle: A highly pure and concentrated protein solution is induced to form a well-ordered,

three-dimensional crystal. This crystal is then exposed to a focused X-ray beam. The X-rays

diffract off the electron clouds of the atoms in the crystal, creating a unique diffraction pattern

that can be used to calculate the electron density and, ultimately, the atomic structure of the

protein.

Methodology:

Protein Expression and Purification: A soluble construct of the target domain (e.g.,

ADAM17 metalloprotease domain) is expressed and purified to >95% homogeneity.

Crystallization: The purified protein is subjected to extensive screening of various

precipitants, buffers, and salts to find conditions that promote crystallization. This is

typically done using vapor diffusion methods (hanging or sitting drop).[12][33]

Data Collection: A suitable crystal is cryo-protected, mounted, and exposed to an X-ray

beam at a synchrotron source. Diffraction data are collected as the crystal is rotated.
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Structure Solution and Refinement: The diffraction pattern is processed to determine the

phases and calculate an electron density map. An atomic model is built into the map and

refined to best fit the experimental data.[34]

Conclusion and Future Directions
The recognition of substrates by ADAM17 is a sophisticated process governed by a structural

and regulatory network. While the catalytic domain performs the cleavage, substrate specificity

is conferred by a combination of active site preferences, crucial exosite interactions within the

MPD, the conformational state of the substrate, and allosteric regulation by iRhom cofactors.

This complex interplay ensures that ADAM17 activity is precisely controlled in time and space.

For drug development professionals, this understanding offers multiple avenues for therapeutic

intervention beyond traditional active-site inhibition. Targeting exosites with small molecules or

monoclonal antibodies presents a promising strategy to achieve higher selectivity and

potentially develop substrate-specific inhibitors, which could spare the cleavage of beneficial

substrates while blocking the pathological ones. Future research will continue to unravel the

dynamic conformational changes that activate ADAM17 and further delineate the specific

interactions that define the substrate repertoire of the distinct ADAM17/iRhom1 and

ADAM17/iRhom2 sheddase complexes, paving the way for a new generation of targeted

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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